N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives It is characterized by the presence of a xanthene core structure with a carboxamide group attached to the 9th position and a 2-methyl-4-nitrophenyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Nitration of 2-methylphenylamine: The starting material, 2-methylphenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-4-nitrophenylamine.
Formation of Xanthene Derivative: The xanthene core is synthesized through a condensation reaction between resorcinol and phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, under reflux conditions.
Amidation Reaction: The final step involves the reaction of the xanthene derivative with 2-methyl-4-nitrophenylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Oxidation: The xanthene core can be oxidized to form xanthone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination or chlorine gas for chlorination.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 2-methyl-4-aminophenyl-9H-xanthene-9-carboxamide.
Substitution: 2-bromo-4-nitrophenyl-9H-xanthene-9-carboxamide or 2-chloro-4-nitrophenyl-9H-xanthene-9-carboxamide.
Oxidation: 9H-xanthene-9-carboxylic acid derivatives.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of fluorescent dyes and pigments due to its xanthene core, which exhibits strong fluorescence.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The xanthene core can also intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but lacks the xanthene core.
N-(2-methyl-4-nitrophenyl)-9H-thioxanthene-9-carboxamide: Contains a sulfur atom in place of the oxygen in the xanthene core.
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core with a nitrophenyl group, which imparts distinct fluorescence properties and potential biological activities. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-12-14(23(25)26)10-11-17(13)22-21(24)20-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHLJOZYKFBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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